molecular formula C21H20O6 B1244829 7,4',6'-Trihydroxy-3'-methoxy-2'-prenylisoflavone

7,4',6'-Trihydroxy-3'-methoxy-2'-prenylisoflavone

Cat. No. B1244829
M. Wt: 368.4 g/mol
InChI Key: CFMMELZRMVWLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,4',6'-Trihydroxy-3'-methoxy-2'-prenylisoflavone is a natural product found in Pueraria candollei var. mirifica with data available.

Scientific Research Applications

Antifungal Properties

Research has identified compounds structurally similar to 7,4',6'-Trihydroxy-3'-methoxy-2'-prenylisoflavone, demonstrating significant antifungal activities. For instance, a study by de Souza et al. (2016) isolated a compound, 5,7,3’-trihydroxy-4’-methoxy-8-prenylisoflavone, from the leaves of Vatairea guianensis Aubl. This compound showed activity against various Candida species, including C. dubliniensis, C. albicans, and C. krusei, highlighting its potential as an antifungal agent (de Souza et al., 2016).

Isolation and Structural Analysis

Chen et al. (2007) conducted a study on Hedysarum scoparium roots, leading to the isolation of four new prenylisoflavone derivatives, which are structurally related to 7,4',6'-Trihydroxy-3'-methoxy-2'-prenylisoflavone. These compounds were characterized using spectroscopic analysis, providing insights into their structures and potential applications (Chen et al., 2007).

Synthesis and Antibacterial Activity

Kwesiga et al. (2020) synthesized prenylated isoflavones, including a compound similar to 7,4',6'-Trihydroxy-3'-methoxy-2'-prenylisoflavone, and tested their antibacterial properties. These compounds showed in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as antibacterial agents (Kwesiga et al., 2020).

Cytotoxicity Against Cancer Cells

A study by Chien et al. (2019) on Maclura cochinchinensis isolated prenylisoflavones, structurally similar to 7,4',6'-Trihydroxy-3'-methoxy-2'-prenylisoflavone, and evaluated their cytotoxicity against cancer cell lines. One compound showed significant cytotoxic activity, indicating the potential of these compounds in cancer research (Chien et al., 2019).

properties

Product Name

7,4',6'-Trihydroxy-3'-methoxy-2'-prenylisoflavone

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

3-[4,6-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)phenyl]-7-hydroxychromen-4-one

InChI

InChI=1S/C21H20O6/c1-11(2)4-6-14-19(16(23)9-17(24)21(14)26-3)15-10-27-18-8-12(22)5-7-13(18)20(15)25/h4-5,7-10,22-24H,6H2,1-3H3

InChI Key

CFMMELZRMVWLJB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1OC)O)O)C2=COC3=C(C2=O)C=CC(=C3)O)C

synonyms

kwakhurin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,4',6'-Trihydroxy-3'-methoxy-2'-prenylisoflavone
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Reactant of Route 6
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